molecular formula C21H21ClN2O3 B2362878 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide CAS No. 2035004-74-9

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide

Cat. No.: B2362878
CAS No.: 2035004-74-9
M. Wt: 384.86
InChI Key: BMBNPTSZKMEKAT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide” is a complex organic molecule. It contains a benzo[f][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . The molecule also contains a chloro group, an acrylamide group, and a phenyl group .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are similar to the benzo[f][1,4]oxazepin ring in the given compound, has been reported in the literature . The method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol could potentially be adapted for the synthesis of the given compound .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The “E” in the name indicates the geometry around the double bond in the acrylamide group, with the methyl and phenyl groups on opposite sides of the double bond. The benzo[f][1,4]oxazepin ring is a seven-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the acrylamide group, the chloro group, or the benzo[f][1,4]oxazepin ring. The acrylamide group could undergo addition reactions, while the chloro group could be substituted with other groups. The benzo[f][1,4]oxazepin ring could potentially undergo reactions at the nitrogen or oxygen atoms .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis Techniques and Spectral Studies : The chemical process involving the compound is part of a series of reactions leading to the synthesis of various benzoxazepine derivatives. Notably, the compound is synthesized through a series of steps, starting from salicylaldehyde and aniline, and eventually involving reactions with chloroacetyl chloride and NaOH in ethanol solution. The final product and intermediates are characterized using techniques like NMR and IR spectroscopy. This provides insights into the structural and chemical properties of the compound (Ağirbaş et al., 2008).

Crystal Structure and Theoretical Analysis

  • Crystallographic and Computational Insights : The compound and related chemicals are analyzed for their crystal and electronic structures, offering valuable data on molecular configurations and interactions. Such analyses often involve computational techniques like DFT calculations to predict and understand the properties of the compounds (Aydın et al., 2017).

Process Development and Synthesis

  • Process Development for Kinase Inhibitors : The benzoxazepine core, a crucial component of several kinase inhibitors, undergoes intricate process development for scalable synthesis. This involves synthesizing multiple chemically rich fragments and executing a telescoped synthesis, illustrating the compound’s role in creating biologically active molecules (Naganathan et al., 2015).

Diverse Chemical Synthesis

  • Diversity in Synthesis : The compound's structure allows for diverse synthetic pathways, leading to a range of benzoxazepine derivatives with potential therapeutic applications. This diversity in synthesis pathways highlights the compound's adaptability and potential in drug development (Bakthadoss & Murugan, 2009).

Mechanism of Action

Properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-15(11-16-5-3-2-4-6-16)21(26)23-9-10-24-13-17-12-18(22)7-8-19(17)27-14-20(24)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,26)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNPTSZKMEKAT-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.